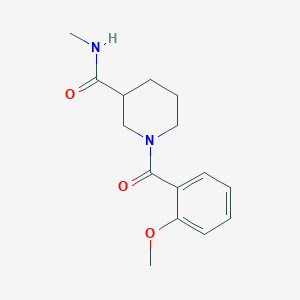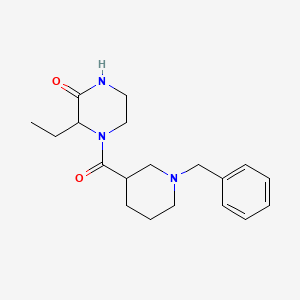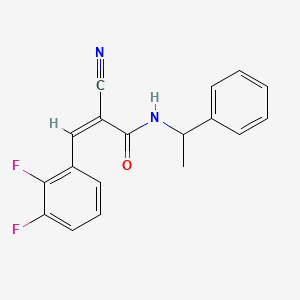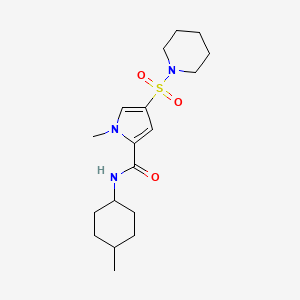![molecular formula C20H16N4OS B7562610 4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide](/img/structure/B7562610.png)
4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent inhibitor of certain enzymes, making it a valuable tool in studying various biochemical pathways.
作用机制
The mechanism of action of 4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide involves the inhibition of certain enzymes. This compound binds to the active site of the enzyme, preventing the enzyme from carrying out its normal function. The inhibition of these enzymes can lead to a decrease in the activity of certain biochemical pathways, which can be beneficial for the study of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. This compound has been found to inhibit enzymes involved in cancer cell proliferation, inflammation, and neurodegeneration. Inhibition of these enzymes can lead to a decrease in the activity of these pathways, which can be beneficial for the study of these diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide in lab experiments is its potency as an enzyme inhibitor. This compound has been found to be a potent inhibitor of certain enzymes, making it a valuable tool for studying various biochemical pathways. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be taken when using this compound in lab experiments to ensure the safety of researchers.
未来方向
There are several future directions for the study of 4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide. One direction is the study of its potential applications in the treatment of various diseases. This compound has been found to be a potent inhibitor of enzymes involved in cancer cell proliferation, inflammation, and neurodegeneration, making it a potential candidate for the development of new treatments for these diseases. Another direction is the study of the structure-activity relationship of this compound. By studying the structure-activity relationship, researchers can gain a better understanding of the mechanism of action of this compound and potentially develop more potent inhibitors. Lastly, the study of the toxicity of this compound is another future direction. Careful consideration must be taken when using this compound in lab experiments to ensure the safety of researchers, and further studies are needed to determine the potential toxicity of this compound.
合成方法
The synthesis of 4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide involves a series of steps. The first step involves the reaction of 2-bromo-4-methylpyridine with 2-mercapto-N-(pyridin-2-yl)benzamide in the presence of a palladium catalyst to yield the intermediate compound 2-(pyridin-2-ylsulfanyl)-4-methylpyridine. The intermediate compound is then reacted with imidazo[1,2-a]pyridine in the presence of a base to yield the final product, this compound.
科学研究应用
4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide has potential applications in various research fields. One of the most significant applications of this compound is in the study of enzyme inhibition. It has been found to be a potent inhibitor of certain enzymes, making it a valuable tool in studying various biochemical pathways. This compound has been used in the study of cancer, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-20(23-18-5-1-3-11-21-18)15-7-9-17(10-8-15)26-14-16-13-24-12-4-2-6-19(24)22-16/h1-13H,14H2,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUBBEAOLJRAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)SCC3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-chlorophenyl)-1-methyl-N-[2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7562546.png)
![2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]-N'-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetohydrazide](/img/structure/B7562551.png)
![N-[1-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7562559.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7562573.png)
![2-[1-(4-Methoxyphenyl)benzimidazol-2-yl]sulfanyl-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7562588.png)

![Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate](/img/structure/B7562599.png)


![3-(3-fluorophenyl)-N-[(1-methylcyclopentyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7562618.png)
![N-[2-chloro-4-[[2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetyl]amino]phenyl]-3-methylsulfonylbenzamide](/img/structure/B7562623.png)
![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N,N-diethylacetamide](/img/structure/B7562631.png)